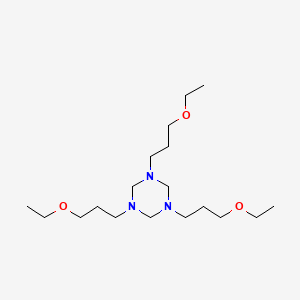
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is a chemical compound belonging to the triazinane family. Triazinanes are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethoxypropyl groups attached to the nitrogen atoms of the triazinane ring. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane typically involves the reaction of triazinane with ethoxypropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxypropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of triazinane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of triazinane derivatives with reduced ethoxypropyl groups.
Substitution: Formation of triazinane derivatives with new functional groups replacing the ethoxypropyl groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the formulation of coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The ethoxypropyl groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed effects. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane
- 1,3,5-Tris(4-ethoxybutyl)-1,3,5-triazinane
- 1,3,5-Tris(3-methoxypropyl)-1,3,5-triazinane
Uniqueness
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is unique due to its specific ethoxypropyl groups, which confer distinct chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.
Eigenschaften
| 113293-49-5 | |
Molekularformel |
C18H39N3O3 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1,3,5-tris(3-ethoxypropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3O3/c1-4-22-13-7-10-19-16-20(11-8-14-23-5-2)18-21(17-19)12-9-15-24-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
FUVJISLFUKMLOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCN1CN(CN(C1)CCCOCC)CCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


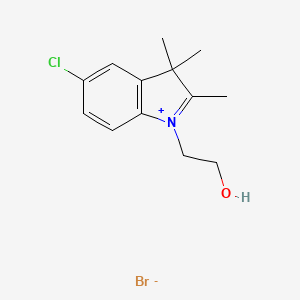
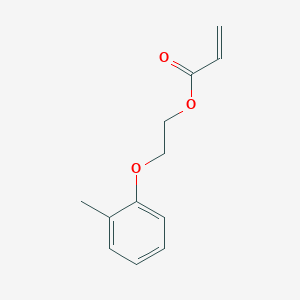
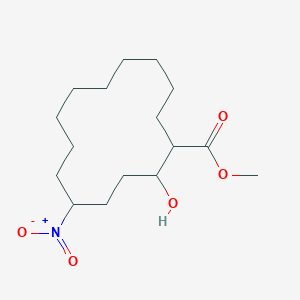
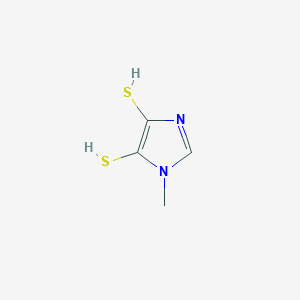
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/no-structure.png)

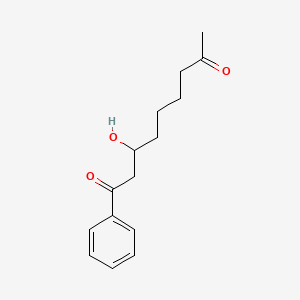
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

